N,N'-dimesitylformamidine N,N'-dimesitylformamidine
Brand Name: Vulcanchem
CAS No.: 75105-48-5
VCID: VC11741696
InChI: InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21)
SMILES: CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol

N,N'-dimesitylformamidine

CAS No.: 75105-48-5

Cat. No.: VC11741696

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-dimesitylformamidine - 75105-48-5

Specification

CAS No. 75105-48-5
Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
IUPAC Name N,N'-bis(2,4,6-trimethylphenyl)methanimidamide
Standard InChI InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21)
Standard InChI Key VSPPKNZKMVKGNX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C

Introduction

Structural and Chemical Characteristics of N,N'-Dimesitylformamidine

N,N'-Dimesitylformamidine (C₂₁H₂₆N₂) is a formamidine derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of a formamidine backbone. The mesityl substituents confer steric bulk, which stabilizes reactive intermediates such as carbenes and enhances the compound’s utility in catalysis . The molecular structure is planar, with the nitrogen atoms adopting a trigonal geometry that facilitates resonance stabilization. Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC₂₁H₂₆N₂
Molecular Weight294.45 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in THF, DCM; sparingly in hexane
StabilityAir-stable but hygroscopic

The compound’s infrared (IR) spectrum typically shows N–H stretching vibrations near 3300 cm⁻¹ and C=N stretches around 1600 cm⁻¹, consistent with its formamidine structure . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the mesityl substituents (δ ~2.3 ppm in ¹H NMR) and the aromatic protons (δ ~6.7 ppm).

Synthesis and Purification Methods

N,N'-Dimesitylformamidine is synthesized via a condensation reaction between mesitylamine and a formamide derivative under acidic conditions. A representative procedure involves:

  • Reaction Setup: Mesitylamine (2 equivalents) is combined with triethyl orthoformate (1 equivalent) in anhydrous toluene.

  • Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (PTSA) is added to facilitate imine formation.

  • Reflux: The mixture is refluxed at 110°C for 12–24 hours under nitrogen atmosphere.

  • Workup: The product is extracted with dichloromethane, washed with aqueous NaHCO₃, and dried over MgSO₄.

  • Purification: Recrystallization from hot hexane yields pure N,N'-dimesitylformamidine as colorless crystals .

Key Considerations:

  • Moisture must be excluded to prevent hydrolysis of the formamidine.

  • The use of bulky amines like mesitylamine minimizes side reactions, ensuring high regioselectivity.

Role in N-Heterocyclic Carbene (NHC) Synthesis

N,N'-Dimesitylformamidine serves as a critical precursor for saturated N-heterocyclic carbenes (NHCs), which are widely employed as ligands in transition-metal catalysis. Deprotonation of the formamidine with a strong base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) generates the corresponding carbene:

N,N’-Dimesitylformamidine+BaseNHC+Byproduct\text{N,N'-Dimesitylformamidine} + \text{Base} \rightarrow \text{NHC} + \text{Byproduct}

The resultant carbene exhibits exceptional σ-donor and π-acceptor properties, making it ideal for stabilizing low-oxidation-state metal complexes. For example, palladium-NHC catalysts derived from this precursor are effective in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Applications in Catalysis and Materials Science

Homogeneous Catalysis

NHC ligands derived from N,N'-dimesitylformamidine enhance the activity and stability of catalysts in:

  • Olefin Metathesis: Grubbs-type catalysts incorporating NHCs show improved turnover numbers in ring-closing metathesis.

  • Hydrogenation: Asymmetric hydrogenation of ketones achieves enantiomeric excesses >95% using rhodium-NHC complexes.

Polymer Chemistry

NHCs facilitate controlled polymerization of monomers like ε-caprolactone, yielding polymers with narrow polydispersity indices (PDI <1.1) .

Photovoltaic Materials

Copper(I) complexes with N,N'-dimesitylformamidine-derived ligands exhibit promising charge-transfer properties, enabling their use in dye-sensitized solar cells (DSSCs).

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